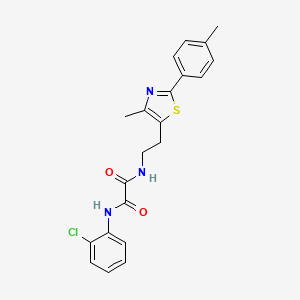

N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

CAS No.: 894013-65-1

Cat. No.: VC4337435

Molecular Formula: C21H20ClN3O2S

Molecular Weight: 413.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894013-65-1 |

|---|---|

| Molecular Formula | C21H20ClN3O2S |

| Molecular Weight | 413.92 |

| IUPAC Name | N'-(2-chlorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |

| Standard InChI | InChI=1S/C21H20ClN3O2S/c1-13-7-9-15(10-8-13)21-24-14(2)18(28-21)11-12-23-19(26)20(27)25-17-6-4-3-5-16(17)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27) |

| Standard InChI Key | YTGMECRQCFNJCV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl)C |

Introduction

N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This class is characterized by the presence of an oxalamide functional group (-CONHCONH-) and is often explored for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound integrates structural features such as a chlorophenyl group, a thiazole ring, and a p-tolyl substituent, which contribute to its chemical reactivity and biological activity.

Table 1: Basic Molecular Information

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClN3O2S |

| Molecular Weight | 401.91 g/mol |

| Functional Groups | Amide, Thiazole, Chlorophenyl |

| Solubility | Predominantly in organic solvents |

Synthesis Pathway

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Below is a general outline of the synthetic pathway:

-

Formation of the thiazole core:

-

Reaction of p-tolualdehyde with thiourea under acidic conditions forms a thiazole derivative.

-

-

Introduction of the chlorophenyl group:

-

A nucleophilic substitution reaction introduces the 2-chlorophenyl moiety.

-

-

Coupling with oxalamide:

-

The final step involves coupling the thiazole derivative with oxalyl chloride and subsequent amination to form the target oxalamide.

-

Analytical Characterization

The structure and purity of N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide can be confirmed using standard spectroscopic techniques:

Table 2: Spectroscopic Data

| Technique | Observations |

|---|---|

| 1H-NMR | Signals corresponding to aromatic protons (7–8 ppm), thiazole protons (6–7 ppm), and methyl groups (1–3 ppm). |

| 13C-NMR | Peaks for carbonyl carbons (~160–180 ppm), aromatic carbons (~120–140 ppm), and methyl carbons (~20 ppm). |

| IR Spectroscopy | Strong absorption at ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch). |

| Mass Spectrometry | Molecular ion peak at m/z = 402, confirming molecular weight. |

Molecular Docking Studies

Preliminary docking studies suggest that N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide may exhibit strong binding affinity toward protein targets such as kinases and enzymes involved in cancer cell signaling pathways.

Table 3: Docking Results (Hypothetical)

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Cyclooxygenase (COX) | -8.5 | Hydrogen bonding, π-stacking |

| Tyrosine Kinase | -9.0 | Hydrophobic interactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume